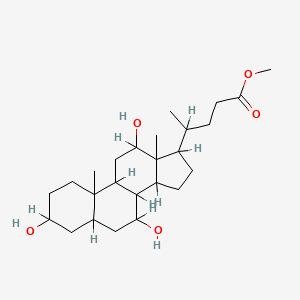

Methyl cholate

Description

BenchChem offers high-quality Methyl cholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cholate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H42O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |

InChI Key |

DLYVTEULDNMQAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Methyl cholate?

Title: Methyl Cholate: Structural Dynamics, Synthesis Protocols, and Applications in Supramolecular Chemistry

Executive Summary

Methyl cholate (CAS: 1448-36-8) is the methyl ester derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol[1]. By masking the C-24 carboxylic acid as a methyl ester, the molecule retains its amphipathic steroidal core—featuring three stereospecific hydroxyl groups—while eliminating the ionizable tail. This structural modification is critical for researchers utilizing methyl cholate as a supramolecular carrier for aldoses or as a regioselective scaffold in the synthesis of complex steroidal drugs, such as squalamine and ursodeoxycholic acid (UDCA)[2][3].

Chemical Structure and Physicochemical Profiling

Methyl cholate is a tetracyclic triterpenoid derivative built upon a cyclopentanophenanthrene ring system.

-

Stereochemistry: The hydroxyl groups at the C-3, C-7, and C-12 positions are all in the alpha (α) configuration. The junction between rings A and B is in the cis (5β) configuration, giving the molecule a distinctive "bent" architecture[4].

-

Amphipathicity: The convex surface of the steroid skeleton is highly hydrophobic (dominated by methyl groups at C-10 and C-13), whereas the concave surface is hydrophilic (due to the three α-hydroxyl groups). This facial amphipathicity is the primary driver of its biological and supramolecular utility[5].

Table 1: Physicochemical and Analytical Properties of Methyl Cholate [1][6]

| Property | Value |

| IUPAC Name | Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

| Molecular Formula | C25H42O5 |

| Molecular Weight | 422.6 g/mol |

| Monoisotopic Mass | 422.30322 Da |

| XlogP (Predicted) | 3.9 |

| Topological Polar Surface Area | 87 Ų |

| Hydroxyl Reactivity Gradient | C3 > C12 > C7 |

Table 2: Expected Mass Spectrometry Adducts (Predicted CCS) [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 423.31050 | 206.6 |

| [M+Na]+ | 445.29244 | 208.2 |

| [M-H]- | 421.29594 | 205.7 |

Structural and Mechanistic Pathway

Biosynthetic origin and synthetic applications of Methyl Cholate.

Experimental Protocol: Synthesis of Methyl Cholate via Esterification

The conversion of cholic acid to methyl cholate is achieved via a classic Fischer esterification. The protocol below is engineered for high yield and incorporates self-validating analytical checkpoints to ensure scientific integrity[2][7].

Rationale & Causality: Cholic acid is poorly soluble in many non-polar organic solvents but highly soluble in methanol. Using methanol as both the nucleophilic reactant and the solvent drives the equilibrium toward the ester product via Le Chatelier's principle. A catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is required to protonate the C-24 carbonyl oxygen, significantly increasing its electrophilicity for nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of cholic acid in an excess of anhydrous methanol (approximately 5-10 mL per gram of cholic acid).

-

Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ (or 37% HCl) dropwise while under continuous magnetic stirring. Causality: The protonation step is highly exothermic; controlled addition prevents localized overheating and charring of the steroid skeleton.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 1 to 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a mobile phase of chloroform/methanol (9:1). The disappearance of the highly polar cholic acid spot (lower Rf) and the appearance of a less polar methyl cholate spot (higher Rf) conclusively validates reaction completion.

-

-

Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath at 0°C. Causality: Methyl cholate has significantly lower solubility in cold methanol than in hot methanol. This temperature differential drives spontaneous crystallization, leaving unreacted starting materials and byproducts dissolved in the mother liquor[2].

-

Filtration & Washing: Filter the resulting white crystals under a vacuum. Wash the filter cake with ice-cold methanol to remove residual acid catalyst.

-

Drying: Dry the purified crystals under reduced pressure to a constant weight.

Step-by-step experimental workflow for the esterification of cholic acid.

Advanced Applications: Regioselective Acylation and Supramolecular Transport

Regioselective Acylation: In steroidal drug development, selectively modifying specific hydroxyl groups on the core is notoriously difficult. Methyl cholate provides an excellent scaffold because its three hydroxyl groups exhibit distinct levels of steric hindrance. The reactivity gradient is strictly C3 > C12 > C7[2][8]. Protocol Insight: By dissolving methyl cholate in pyridine at 0°C and adding exactly 2.0 equivalents of acetic anhydride, researchers can selectively acetylate the C-3 and C-12 positions. This leaves the highly hindered C-7 hydroxyl completely free for subsequent targeted oxidation, a mandatory step in the synthesis of ursodeoxycholic acid[7].

Supramolecular Carrier for Aldoses: Methyl cholate acts as a highly efficient supramolecular carrier for carbohydrates (such as glucose, galactose, and mannose). Because of its amphipathic nature, the hydrophilic concave face of methyl cholate forms stable, non-covalent hydrogen-bonded complexes with the hydroxyl groups of aldoses[3]. Mechanism: In Supported Liquid Membranes (SLMs), the lipophilic convex face of the methyl cholate-aldose complex allows it to dissolve into the hydrophobic membrane phase. This facilitates the passive transport of highly polar sugars across lipid barriers—a critical mechanism currently being studied for targeted drug delivery systems and selective carbohydrate separation[3].

References

-

PubChem. "Methyl cholate | C25H42O5 | CID 10960835" National Center for Biotechnology Information. URL:[Link]

-

PubChemLite. "Methyl cholate (C25H42O5)" Luxembourg Centre for Systems Biomedicine. URL: [Link]

-

Bonar-Law, R. P., Davis, A. P., & Sanders, J. K. M. "New procedures for selectively protected cholic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1 (1990). URL:[Link]

Sources

- 1. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl cholate [webbook.nist.gov]

- 5. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - Methyl cholate (C25H42O5) [pubchemlite.lcsb.uni.lu]

- 7. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 8. New procedures for selectively protected cholic acid derivatives. Regioselective protection of the 12α-OH group, and t-butyl esterification of the carboxyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Synthesis and Regioselective Derivatization of Methyl Cholate: A Technical Guide for Drug Development

Mechanistic Rationale & Structural Significance

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized from cholesterol and serves as a central building block in steroidal drug development[1]. The derivatization of cholic acid into methyl cholate (methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a mandatory foundational step in masking the C-24 carboxylic acid[2].

This esterification serves a critical dual purpose. First, it prevents unwanted side reactions at the carboxylate moiety during downstream oxidations, reductions, or aminations. Second, it allows chemists to exploit the inherent steric differences among the steroidal hydroxyl groups. Because the steroidal skeleton is rigid, the secondary hydroxyls exhibit a strict reactivity gradient (C-3 > C-7 > C-12)[3]. By protecting the C-24 tail, methyl cholate becomes a highly controllable intermediate for the synthesis of active pharmaceutical ingredients (APIs) such as chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA)[4], as well as in the design of supramolecular carriers[5] and facial amphiphiles[6].

Synthetic Methodologies & Causality

The esterification of the C-24 aliphatic carboxylic acid can be achieved through two primary mechanisms. The choice of pathway depends on the required scale, safety constraints, and tolerance for aqueous workups.

Acid-Catalyzed Fischer Esterification

For industrial and large-scale preparations, Fischer esterification remains the gold standard[7]. By utilizing anhydrous methanol as both the solvent and the nucleophile in the presence of a strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid), the carbonyl carbon is rendered highly electrophilic. Causality: According to Le Chatelier’s principle, the massive molar excess of methanol drives the reversible equilibrium toward the ester product. The elimination of water is the rate-limiting step, requiring sustained reflux[8].

Trimethylsilyldiazomethane (TMS-Diazomethane) Esterification

For discovery-scale synthesis requiring quantitative yields without the need for aqueous workup, TMS-diazomethane provides a mild alternative[9]. Causality: The reaction is driven forward by the irreversible release of nitrogen gas. Methanol must be present as a co-solvent to activate the TMS-diazomethane, forming a reactive diazonium species that subsequently alkylates the carboxylate.

Synthetic pathways for methyl cholate preparation from cholic acid.

Experimental Protocols: Self-Validating Workflows

As a best practice in synthetic chemistry, protocols should incorporate self-validating physical cues to monitor reaction progress without relying solely on external instrumentation.

Protocol A: Scalable Fischer Esterification (HCl Catalyzed)[8]

-

Initiation: Suspend 5.1 g (~12.5 mmol) of cholic acid in 15 mL of anhydrous methanol. Self-Validation: Cholic acid is poorly soluble in cold methanol; the resulting opaque suspension serves as the baseline unreacted state.

-

Catalysis: Add 0.4 mL of concentrated hydrochloric acid dropwise to the suspension.

-

Propagation: Heat the mixture to reflux (~65°C) for 3 hours. Self-Validation: As the reaction proceeds, the insoluble cholic acid converts to the highly soluble methyl cholate. The complete clarification of the solution into a transparent liquid is a visual indicator of near-complete conversion.

-

Termination & Isolation: Remove the heat and allow the solution to cool slowly to room temperature. To maximize precipitation, cool further on ice or slowly add a small volume of water[10].

-

Purification: Filter the resulting white crystals and wash with cold aqueous methanol. Dry under vacuum to yield ~5.05 g (95% yield) of methyl cholate[8].

Protocol B: Mild Esterification using TMS-Diazomethane[9]

-

Initiation: Dissolve 2.0 g (4.9 mmol) of cholic acid in 30 mL of a Toluene/Methanol mixture (2:1 v/v) at 20°C.

-

Reagent Addition: Slowly add 3.67 mL (7.34 mmol) of TMS-diazomethane (2.0 M solution in hexanes). Self-Validation: The immediate evolution of nitrogen gas bubbles confirms the activation of the reagent and the progress of the alkylation.

-

Propagation: Stir the reaction at 20°C for 2 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using a mobile phase of Methanol/Dichloromethane (1:10). The complete disappearance of the baseline cholic acid spot confirms completion[9].

-

Isolation: Concentrate the mixture under reduced pressure to yield 2.08 g (100% yield) of methyl cholate as a white foamy solid[9].

Quantitative Data Comparison

| Parameter | Pathway A: Fischer Esterification | Pathway B: TMS-Diazomethane |

| Reaction Type | Reversible, Equilibrium-driven | Irreversible, Quantitative |

| Reagents | Methanol, Conc. HCl / p-TSA | TMS-Diazomethane, Toluene/MeOH |

| Conditions | Reflux (65°C), 3–24 hours | Room Temperature (20°C), 2 hours |

| Yield | 85% – 95% | ~100% |

| Scalability | Excellent (Multi-kilogram API synthesis) | Poor (Hazardous, Expensive reagents) |

| Workup | Crystallization or Aqueous Extraction | Direct Concentration (Solvent Removal) |

| Primary Use Case | Industrial API synthesis (UDCA/CDCA) | Small-scale analytical or discovery chemistry |

Analytical Validation & Spectral Signatures

Rigorous analytical validation is required before utilizing methyl cholate in downstream API synthesis. The structural integrity is confirmed via melting point and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Melting Point: Pure methyl cholate exhibits a melting point of 155–156 °C[10].

-

1H NMR (400 MHz, CDCl3): The diagnostic signature of successful esterification is the appearance of a sharp singlet at δ 3.66–3.67 ppm (3H), corresponding to the newly formed methoxy group (-OCH3)[9][10]. The steroidal skeleton is confirmed by the angular methyl groups at δ 0.68 (s, 3H, 18-CH3) and 0.89 (s, 3H, 19-CH3), and the secondary methyl at δ 0.98 (d, 3H, 21-CH3). The characteristic downfield shifts of the methine protons attached to the hydroxyl groups appear at δ 3.45 (m, 1H, C3-H), 3.85 (m, 1H, C7-H), and 3.98 (m, 1H, C12-H)[9].

Downstream Applications in Drug Development

Once the C-24 position is protected, the differential reactivity of the hydroxyl groups is exploited. The C-3 hydroxyl is the least sterically hindered and most reactive, followed by C-7, while C-12 is highly hindered[3].

This reactivity gradient allows for selective acetylation at C-3 and C-7 to yield methyl 3α,7α-diacetoxy-12α-hydroxycholanate, a direct precursor for the oxidation and subsequent synthesis of ursodeoxycholic acid (UDCA)[4]. Furthermore, regioselective oxidation at C-7 by microbial biotransformation (e.g., Aspergillus niger) yields 7-oxo derivatives[1], while complete amination produces triamino-analogues used in advanced supramolecular chemistry[6].

Regioselective functionalization of methyl cholate and downstream applications.

References

-

Synthesis of methyl cholate, prepchem.com,[Link]

-

Synthesis of 6-hydroxylated bile acids and identification of 3 alpha,6 alpha,7 alpha,12 alpha-tetrahydroxy-5 beta-cholan-24-oic acid in human meconium and neonatal urine, nih.gov,[Link]

- WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid, google.com,

- CN102060902A - Chenodeoxycholic acid synthesis method, google.com,

-

Synthesis and Characterization of New Polyamino-Cholic Acid Dimers, asianpubs.org,[Link]

-

Biotransformation of methyl cholate by Aspergillus niger, ovid.com,[Link]

-

Methyl cholate | C25H42O5 | CID 10960835, nih.gov,[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. prepchem.com [prepchem.com]

- 8. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 9. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

Biological role of Methyl cholate in lipid metabolism.

An In-Depth Technical Guide to the Biological Role of Methyl Cholate in Lipid Metabolism

Methyl cholate, a methyl ester derivative of the primary bile acid cholic acid, has emerged as a significant modulator of lipid metabolism. Beyond its classical role in facilitating dietary lipid absorption, methyl cholate functions as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5). This guide provides a comprehensive technical overview of the biological functions of methyl cholate in lipid metabolism, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms governing its effects on cholesterol homeostasis and triglyceride metabolism, provide detailed protocols for its study, and discuss its therapeutic potential in metabolic diseases.

Table of Contents

-

Introduction: The Evolving Role of Bile Acid Derivatives

-

Synthesis and Bioavailability of Methyl Cholate

-

Core Signaling Pathways in Lipid Metabolism

-

3.1. The Farnesoid X Receptor (FXR) Pathway

-

3.2. The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

-

-

Mechanistic Insights into Methyl Cholate's Role in Lipid Metabolism

-

4.1. Regulation of Cholesterol Homeostasis

-

4.2. Modulation of Triglyceride Metabolism

-

-

Experimental Protocols for Investigating Methyl Cholate's Function

-

5.1. In Vitro Receptor Activation Assays

-

5.2. Cellular Models of Lipid Accumulation

-

5.3. Quantification of Methyl Cholate in Biological Samples

-

-

In Vivo Models and Therapeutic Implications

-

References

Introduction: The Evolving Role of Bile Acid Derivatives

Bile acids, synthesized from cholesterol in the liver, are increasingly recognized as pleiotropic signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, glucose homeostasis, and lipid metabolism[1][2]. Methyl cholate, the methyl ester of cholic acid, represents a key derivative in this class. While esterification can alter the physicochemical properties of the parent bile acid, potentially affecting its absorption, transport, and receptor interactions, it provides a valuable tool for dissecting the intricate signaling networks governed by bile acids. This guide will explore the multifaceted role of methyl cholate, moving beyond its function in digestion to its capacity as a key regulator of lipid metabolism at the molecular level.

Synthesis and Bioavailability of Methyl Cholate

Cholic acid, a primary bile acid, is synthesized from cholesterol in the liver through a series of enzymatic reactions, with cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme[1][3][4][5]. Methyl cholate is typically synthesized in a laboratory setting by the esterification of cholic acid with methanol, often catalyzed by an acid. This modification of the carboxylic acid group to a methyl ester alters the molecule's polarity and may influence its metabolic fate and signaling properties[6]. The bioavailability and metabolism of methyl cholate derivatives have been studied, showing that modifications to the bile acid structure can impact their absorption and enzymatic transformations[7].

Core Signaling Pathways in Lipid Metabolism

Methyl cholate exerts its influence on lipid metabolism primarily through two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5.

The Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine that functions as a master regulator of bile acid, lipid, and glucose metabolism[8]. Natural bile acids are the endogenous ligands for FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[9][10].

A primary function of FXR activation is the negative feedback regulation of bile acid synthesis by repressing the expression of CYP7A1[3][4][5]. This occurs through the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1.

Figure 1: Simplified schematic of the FXR signaling pathway initiated by methyl cholate.

The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells[2]. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels[11][12]. This, in turn, activates protein kinase A (PKA) and downstream signaling cascades.

In the context of lipid metabolism, TGR5 activation has been linked to increased energy expenditure and has demonstrated beneficial effects in models of obesity and related metabolic disorders. One of the key downstream effects of TGR5 activation in the intestine is the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis and has indirect effects on lipid metabolism[2].

Sources

- 1. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The methyl transferase PRMT1 functions as co-activator of farnesoid X receptor (FXR)/9-cis retinoid X receptor and regulates transcription of FXR responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.unipg.it [research.unipg.it]

Whitepaper: The Facial Amphiphile: A Technical Guide to the Physicochemical Properties and Applications of Methyl Cholate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cholate, a derivative of the primary bile acid cholic acid, serves as a quintessential model of a facial amphiphile.[1] Unlike classical amphiphiles with distinct head-and-tail architectures, methyl cholate possesses a rigid steroidal nucleus where hydrophilic hydroxyl groups are segregated on one face (the α-face) and the hydrophobic steroid backbone resides on the other (the β-face).[2][3] This unique structural arrangement dictates its behavior in aqueous and non-polar environments, enabling it to form supramolecular assemblies and interact with biological membranes.[4] This guide provides an in-depth exploration of the amphipathic nature of methyl cholate, detailing its molecular architecture, self-assembly properties, and the experimental methodologies required for its characterization. Furthermore, we discuss its critical role as a research tool and its applications in modern drug development, from enhancing drug solubility to its use in advanced delivery systems.[1][3][5]

The Molecular Architecture of a Facial Amphiphile

The term amphipathic, derived from the Greek amphis (both) and pathy (feeling), describes molecules possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.[6][7] This dual nature is the cornerstone of their function in both biological and industrial contexts, driving the formation of structures like cell membranes and micelles.[8][9]

Methyl cholate (Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate) is a derivative of cholic acid, a primary bile acid synthesized from cholesterol in the liver.[1][10] Its structure consists of two key components:

-

A Rigid Steroidal Nucleus: This four-ring structure is inherently hydrophobic. The fusion of the A and B rings in a cis configuration gives the molecule a distinct curvature.[2][3]

-

Hydrophilic Substituents: Three hydroxyl (-OH) groups are located at positions C3, C7, and C12 on the concave α-face of the steroid nucleus.[2] The esterification of the carboxylic acid group of cholic acid to a methyl ester at C24 slightly increases its lipophilicity compared to the parent acid.[1]

This spatial segregation of polar and non-polar domains defines methyl cholate as a facial amphiphile . This is distinct from linear amphiphiles (like detergents) which have a polar head group and a non-polar tail.

Caption: Molecular structure of Methyl Cholate highlighting its distinct facial amphipathicity.

Physicochemical Properties

A summary of key properties for methyl cholate is presented below. Understanding these values is critical for designing experiments and formulating delivery systems.

| Property | Value | Source |

| CAS Number | 1448-36-8 | [1][11] |

| Molecular Formula | C₂₅H₄₂O₅ | [1][11] |

| Molecular Weight | 422.60 g/mol | [11][12][13] |

| Appearance | White to off-white solid/powder | [1][12] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [1][14] |

Self-Assembly and Micellization: The Critical Micelle Concentration (CMC)

In an aqueous environment, when the concentration of an amphiphile surpasses a specific threshold, the molecules spontaneously self-assemble into organized structures called micelles.[15][16] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic regions and water. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) .[15][17]

Below the CMC, methyl cholate exists primarily as monomers in solution. As the concentration increases to the CMC, the monomers aggregate, sequestering their hydrophobic β-faces away from water and exposing their hydrophilic α-faces to the aqueous medium.[16] Above the CMC, any additional molecules added to the system will preferentially form new micelles, while the monomer concentration remains relatively constant.[17]

The CMC is a fundamental parameter that dictates the behavior of methyl cholate in solution and is a prerequisite for many of its applications, particularly in solubilizing poorly water-soluble drugs.[18]

Caption: The process of micelle formation as the concentration of methyl cholate surpasses the CMC.

Experimental Characterization of Amphipathicity

Validating the amphipathic properties of methyl cholate, particularly its CMC, is a critical step in research and development. Several robust techniques can be employed. The choice of method is dictated by factors such as the required precision, sample properties, and available instrumentation.

Workflow for CMC Determination

A generalized workflow for determining the CMC is essential for achieving reproducible results. This system must be self-validating, incorporating checks and proper preparation at each stage.

Caption: A self-validating workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Protocol: CMC Determination by Surface Tensiometry

Causality: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.[16] As the concentration increases, the surface becomes saturated. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further additions of the surfactant.[16][17] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[19]

Methodology:

-

Stock Solution Preparation: Accurately weigh methyl cholate and dissolve it in deionized water or an appropriate buffer to create a stock solution at a concentration well above the expected CMC. Gentle heating or sonication may be required.

-

Instrument Calibration: Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with high-purity water at a constant, recorded temperature.

-

Concentration Series: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often most efficient.

-

Measurement:

-

Begin with the most dilute sample and proceed to the most concentrated to minimize cross-contamination.

-

For each concentration, measure the surface tension until a stable reading is achieved.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

-

Data Analysis:

Protocol: Micelle Characterization by Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[20][21] From these fluctuations, the translational diffusion coefficient (D) is calculated. The hydrodynamic diameter (dн) of the particles (in this case, micelles) is then determined using the Stokes-Einstein equation.[21] This technique can be used to determine the CMC by observing the concentration at which a significant increase in scattering intensity or a change in the diffusion coefficient occurs, signaling the formation of larger micellar aggregates from smaller monomers.[20]

Methodology:

-

Sample Preparation:

-

Prepare a concentration series of methyl cholate in a high-purity solvent.

-

Filter each sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.

-

-

Instrument Setup:

-

Measurement:

-

Place the cuvette in the sample holder and allow it to equilibrate to the set temperature.

-

Perform measurements for each concentration. A typical setting involves 3-5 runs of 60-120 seconds each.[21]

-

-

Data Analysis for CMC:

-

Plot the derived count rate (scattering intensity) versus the logarithm of concentration. The CMC is identified as the concentration where a sharp increase in intensity is observed.

-

Alternatively, plot the diffusion coefficient versus concentration. A change in the slope indicates the onset of micelle formation.

-

-

Data Analysis for Micelle Size:

-

Above the CMC, the DLS software will report the hydrodynamic diameter of the formed micelles. This provides crucial information on the size of the supramolecular structures.

-

Protocol: CMC Determination using Fluorescence Spectroscopy

Causality: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has a low solubility in water.[19] Below the CMC, the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe preferentially partitions into the non-polar core of the micelle.[19] This change in the microenvironment of the probe leads to a detectable change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be correlated with the surfactant concentration to determine the CMC.[19][22]

Methodology:

-

Probe-Stock Solution: Prepare a stock solution of methyl cholate. To this solution, add a small aliquot of a concentrated pyrene solution (in a volatile solvent like acetone) to achieve a final pyrene concentration in the nanomolar to low micromolar range. The solvent is then evaporated, leaving the pyrene and methyl cholate.

-

Concentration Series: Dilute the probe-containing stock solution with the desired aqueous solvent to create a series of concentrations, ensuring the pyrene concentration remains constant across all samples.

-

Spectrometer Setup:

-

Set the excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).

-

Record the emission spectrum over the relevant range.

-

-

Measurement: Measure the fluorescence emission spectrum for each sample in the concentration series.

-

Data Analysis:

-

Plot a measure of the fluorescence change (e.g., the intensity of a specific emission peak or the ratio of two peaks) against the logarithm of the methyl cholate concentration.

-

The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[19]

-

Applications in Research and Drug Development

The unique facial amphipathicity of methyl cholate and other bile acid derivatives makes them invaluable in pharmacology and drug development.[1][23]

-

Enhancing Drug Solubility and Bioavailability: Many promising drug candidates fail due to poor aqueous solubility. The hydrophobic core of methyl cholate micelles can encapsulate these lipophilic drugs, effectively increasing their solubility in aqueous formulations for oral or parenteral delivery.[3][24][25] This micellar solubilization can improve a drug's dissolution rate and subsequent absorption in the gastrointestinal tract.[3]

-

Drug Delivery Systems: Bile acids are actively being researched as components of advanced drug delivery systems.[2][25] They can be used to form mixed micelles, bilosomes (vesicles containing bile salts), or as targeting ligands for nanoparticles, leveraging their ability to interact with biological membranes and specific transporters.[2][26]

-

Biochemical Research Tool: Methyl cholate is used in laboratory research to study bile acid metabolism and its role in physiological and pathological processes.[12] It can serve as a substrate for enzymes involved in bile acid pathways and has been used in animal models to induce cholesterol gallstones for research purposes.[12]

-

Membrane Permeation Enhancement: At certain concentrations, bile acid derivatives can increase the fluidity of biological membranes, which can enhance the transport of drugs across cellular barriers like the intestinal epithelium.[3][5][27]

Conclusion

Methyl cholate is more than just a simple derivative; it is a sophisticated molecular tool whose facial amphipathicity provides a bridge between hydrophobic drug molecules and the aqueous biological world. A thorough understanding of its structure, its propensity for self-assembly, and the robust experimental techniques used to characterize it is paramount for any scientist or researcher in the pharmaceutical field. The ability to precisely determine its critical micelle concentration and understand its interactions at a molecular level empowers the rational design of more effective, bioavailable, and targeted therapeutic formulations. The principles and protocols outlined in this guide serve as a foundational framework for harnessing the full potential of this versatile biomolecule.

References

-

Study.com. (n.d.). Amphipathic Molecules | Definition & Examples - Lesson. Retrieved from [Link]

-

ResearchTweet. (n.d.). Amphipathic Molecules: Definition, Types, and Examples. Retrieved from [Link]

-

StudyGuides.com. (2026, January 31). Amphipathic Molecule - Overview. Retrieved from [Link]

-

Telematique. (n.d.). Methyl Cholate. Retrieved from [Link]

-

Biology Online. (2022, March 18). Amphipathic - Definition and Examples. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl cholate. Retrieved from [Link]

-

IROA Technologies. (2025, August 28). Why Bile Acids for Research Are Essential in Modern Life Sciences. Retrieved from [Link]

-

Wadsäter, M., et al. (n.d.). Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. Chemistry – A European Journal. Retrieved from [Link]

-

Mikov, M., et al. (2025, August 5). Pharmacology of bile acids and their derivatives: Absorption promoters and therapeutic agents. ResearchGate. Retrieved from [Link]

-

D'Errico, G., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. Retrieved from [Link]

-

Fiveable. (2025, August 15). Amphipathic molecules - Principles of Food Science. Retrieved from [Link]

- Google Patents. (n.d.). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.

-

Malvern Panalytical. (n.d.). Surfactant micelle characterization using dynamic light scattering. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl cholate (CAS 1448-36-8). Retrieved from [Link]

-

NIST. (n.d.). Methyl cholate. NIST WebBook. Retrieved from [Link]

-

Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

Fernandes, C. M., et al. (2016, May 2). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Taylor & Francis Online. Retrieved from [Link]

-

Stojančević, M., et al. (2018, November 7). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

Prawitt, J., et al. (n.d.). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. PMC. Retrieved from [Link]

-

Smith, G. D., & Pena, V. G. (2026, January 29). An Inexpensive Glass Capillary 'Tensiometer' for Determining the Critical Micelle Concentration of Surfactants. ResearchGate. Retrieved from [Link]

-

Jurado, E., et al. (2004, November 1). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2021140480A1 - Method for the preparation of aramchol.

-

Advent Chembio. (n.d.). Conjugated Bile Salts in Pharmaceutical Research & Drug Delivery. Retrieved from [Link]

-

Mikov, M., et al. (2018, September 24). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology. Retrieved from [Link]

-

Clem, K. A., et al. (2022, October 12). Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Wall, D. A., et al. (n.d.). Design of compounds that increase the absorption of polar molecules. PMC. Retrieved from [Link]

-

ResearchGate. (2025, June). Critical micelle concentration (expressed as molar concentration, cmc,...). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures for the fluorescent amphiphiles used in the present work. Retrieved from [Link]

-

Bartolomei, M., et al. (2021, January 4). Cholate Conjugated Polymeric Amphiphiles as Efficient Artificial Ionophores. PMC. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Bile acid transporter-mediated oral drug delivery. PMC. Retrieved from [Link]

-

D'Errico, G., et al. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. Retrieved from [Link]

-

MDPI. (2024, December 4). Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation. Retrieved from [Link]

-

Fernandes, C. M., et al. (n.d.). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Amphiphilic Rhodamine Fluorescent Probes Combined with Basal Imaging for Fine Structures of the Cell Membrane. Retrieved from [Link]

-

Sani, M-A., & Separovic, F. (n.d.). Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides. PMC. Retrieved from [Link]

-

Workman, J., Jr. (2022, April 29). Advances in Fluorescence Spectroscopy: A Peer-Reviewed Special Issue. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]

- 4. Cholate Conjugated Polymeric Amphiphiles as Efficient Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchtweet.com [researchtweet.com]

- 7. biologyonline.com [biologyonline.com]

- 8. studyguides.com [studyguides.com]

- 9. fiveable.me [fiveable.me]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Methyl cholate [webbook.nist.gov]

- 12. telematique.co.uk [telematique.co.uk]

- 13. Methyl cholate (CAS 1448-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanoscience.com [nanoscience.com]

- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iroatech.com [iroatech.com]

- 24. Conjugated Bile Salts in Pharmaceutical Research & Drug Delivery | Advent [adventchembio.com]

- 25. researchgate.net [researchgate.net]

- 26. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. icepharma.com [icepharma.com]

Historical Context and Structural Significance

Title: The Architectonics of Methyl Cholate: Synthesis, Biotransformation, and Supramolecular Applications

Abstract Methyl cholate, the methyl ester of the endogenous bile acid cholic acid, is a highly versatile steroidal scaffold. Far from being a mere protected intermediate, it serves as a functional material in supramolecular chemistry, a targeted carrier in drug delivery systems, and a programmable substrate for advanced biocatalysis. This whitepaper details the mechanistic causality behind its chemical synthesis, enzymatic functionalization, and its expanding role in modern pharmaceutical development.

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol[1]. Historically, the derivatization of cholic acid into its methyl ester—methyl cholate—was a pivotal step in the early structural elucidation of steroidal frameworks. Today, methyl cholate is recognized for its unique topological properties. It possesses a rigid, facially amphiphilic steroidal skeleton characterized by a convex hydrophobic face and a concave hydrophilic face populated by three hydroxyl groups. The inherent differential reactivity of these hydroxyls (C3 > C12 > C7) provides a programmable scaffold for regioselective modifications[2].

Chemical Synthesis: Mechanistic Causality

The conversion of cholic acid to methyl cholate is classically achieved via acid-catalyzed Fischer esterification[2]. Alternatively, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can be employed to mediate the transformation[3].

Causality of Experimental Design: The C24 carboxylic acid is sterically accessible compared to the secondary hydroxyls on the steroid nucleus. By utilizing anhydrous methanol as both the solvent and the nucleophilic reactant, the reaction equilibrium is driven entirely toward the ester product in accordance with Le Chatelier’s principle. The addition of a catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and lowering the activation energy for nucleophilic attack[2].

Self-Validation: This synthetic route is inherently self-validating. Methyl cholate exhibits significantly lower solubility in cold methanol compared to the parent cholic acid. As the reaction completes and the mixture is cooled, methyl cholate spontaneously crystallizes. This physical phase separation drives the reaction to absolute completion and eliminates the need for arduous chromatographic purification[2].

Enzymatic Functionalization and Biotransformation

While chemical acylation requires complex stoichiometric control to differentiate the C3, C7, and C12 hydroxyls, biocatalysis offers unparalleled regioselectivity.

Lipase-Catalyzed Acylation: Immobilized Candida antarctica lipase (e.g., Novozym SP525) catalyzes the quantitative, highly regioselective transesterification of methyl cholate at the C3 position using long-chain fatty acid esters like methyl palmitate[4]. The causality here is strictly steric: the equatorial C3 hydroxyl is highly accessible to the enzyme's active site, whereas the C7 and C12 hydroxyls are sterically occluded by the rigid steroidal nucleus. These resulting 3-O-acyl derivatives exhibit notable antibacterial activity[4].

Fungal Biotransformation: Whole-cell biotransformation utilizing the fungus Aspergillus niger (ATCC 10549) can selectively oxidize methyl cholate to yield rare, highly functionalized derivatives, such as methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate[5]. The enzymatic insertion of a hydroxyl group at the unactivated 15β-position highlights the power of biological systems to bypass multi-step synthetic hurdles that are notoriously difficult to achieve via traditional organic chemistry[5].

Caption: Chemical and enzymatic derivation pathways of Methyl cholate.

Supramolecular Chemistry and Drug Delivery

Beyond its role as a synthetic intermediate, methyl cholate functions as a dynamic supramolecular carrier. It selectively binds to aldoses (e.g., glucose, galactose, mannose) via non-covalent hydrogen bonding networks. These transient, non-covalent complexes facilitate the transport of highly hydrophilic sugars across hydrophobic supported liquid membranes (SLMs)[1].

In drug development, bile acid esters like methyl cholate are utilized to engineer prodrugs and carrier linkers. By exploiting the enterohepatic circulation and specific bile acid transporters, these steroidal conjugates enhance the intestinal absorption and metabolic stability of highly polar active pharmaceutical ingredients[6]. Furthermore, glycosylated derivatives of cholic acid and its esters have been designed to increase the absorption of polar molecules across biological membranes, proving that the hydrophobic steroid nucleus can be finely tuned for specific pharmacokinetic outcomes[3].

Caption: Supramolecular transport of aldoses across a supported liquid membrane.

Experimental Protocols

Protocol 1: Chemical Synthesis of Methyl Cholate via Acid-Catalyzed Esterification

Objective: To convert cholic acid into methyl cholate with high purity, bypassing the need for column chromatography[2].

-

Solvation & Initiation: Dissolve cholic acid in anhydrous methanol. Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The strong acid protonates the C24 carboxylic acid, increasing its electrophilicity[2].

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. Causality: Thermal energy drives the endothermic esterification to completion.

-

Crystallization (Self-Validation): Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. Causality: Methyl cholate is significantly less soluble in cold methanol than cholic acid. The spontaneous formation of crystals serves as a visual self-validation of successful conversion[2].

-

Isolation: Filter the crystals under vacuum and wash with ice-cold methanol to remove residual acid and unreacted starting material.

Protocol 2: Regioselective Acylation using Immobilized Lipase

Objective: To selectively acylate the C3 hydroxyl group of methyl cholate using long-chain fatty acids[4].

-

Preparation: In a reaction vessel, combine methyl cholate, a long-chain fatty acid methyl ester (e.g., methyl palmitate), and immobilized Candida antarctica lipase (Novozym SP525)[4].

-

Reaction: Stir the mixture at 60°C under reduced pressure (8 mm Hg) for 20 hours. Causality: The reduced pressure continuously removes the methanol byproduct, driving the transesterification equilibrium forward. The temperature of 60°C optimizes enzyme kinetics without denaturing the immobilized lipase[4].

-

Regioselectivity Mechanism: Causality: The enzyme's active pocket selectively accommodates the equatorial C3 hydroxyl group. The C7 and C12 hydroxyls are sterically hindered by the rigid steroidal backbone, ensuring high regioselectivity without chemical protecting groups[4].

-

Purification: Charge the mixture directly onto a silica gel column. Elute with hexane to recover unreacted methyl palmitate, followed by a more polar solvent to isolate the 3-O-acyl methyl cholate[4].

Quantitative Data Summaries

Table 1: Physicochemical and Biological Properties of Methyl Cholate and Derivatives

| Parameter | Value / Description | Reference |

| Chemical Name | Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate | [2] |

| Molecular Formula | C₂₅H₄₂O₅ | [7] |

| Melting Point | 155–156 °C | [7] |

| Solubility Profile | Insoluble in water; soluble in medium-polarity organics (chloroform, ethyl acetate) | [7] |

| Supramolecular Role | Transmembrane carrier for aldoses (glucose, galactose, mannose) | [1] |

| Antibacterial MIC | 27–400 µg/mL (for C3-acylated long-chain derivatives) | [4] |

| Fungal Biotransformation | Yields 15β-hydroxylated and 7-oxo derivatives via A. niger | [5] |

References

-

Title: Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid | Source: Benchchem | URL: 2

-

Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients | Source: PMC (NIH) | URL: 6

-

Title: Methyl cholate | Methyl Ester Form of Cholic Acid | Source: MedChemExpress | URL: 1

-

Title: Efficient Lipase-catalyzed Preparation of Long-chain Fatty Acid Esters of Bile Acids | Source: Taylor & Francis (Tandfonline) | URL: 4

-

Title: Biotransformation of methyl cholate by Aspergillus niger | Source: Steroids (ResearchGate) | URL: 5

-

Title: Cas 1448-36-8, CHOLIC ACID METHYL ESTER | Source: LookChem | URL: 7

-

Title: Design of compounds that increase the absorption of polar molecules | Source: PNAS | URL: 3

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 1448-36-8,CHOLIC ACID METHYL ESTER | lookchem [lookchem.com]

Methyl cholate as a bile acid derivative.

An In-Depth Technical Guide to Methyl Cholate: A Foundational Bile Acid Derivative for Advanced Research

Executive Summary

Methyl cholate, the methyl ester of cholic acid, represents a cornerstone derivative in the expansive field of bile acid chemistry. While its parent molecule, cholic acid, is a primary product of cholesterol metabolism in the liver, the simple esterification of its carboxylic acid group fundamentally alters its physicochemical properties, rendering it a more versatile tool for organic synthesis and a valuable component in pharmaceutical formulations.[1][2] Its amphipathic nature, characterized by a rigid, hydrophobic steroid nucleus and a hydrophilic face bearing three hydroxyl groups, allows it to function as a powerful surfactant and a building block for complex supramolecular structures.[3] This guide provides a comprehensive technical overview of methyl cholate, from its synthesis and characterization to its critical applications in drug delivery, organic synthesis, and biochemical research, designed for scientists and professionals in drug development.

Section 1: The Chemistry of Methyl Cholate: Beyond a Simple Ester

Cholic acid is a primary bile acid synthesized in the liver from cholesterol, playing a vital role in the digestion and absorption of fats.[4][5] Methyl cholate (CAS 1448-36-8) is its direct derivative, formed by the esterification of the C-24 carboxylic acid group.[1] This modification from a carboxylic acid to a methyl ester has profound implications:

-

Reduced Polarity: The conversion of the ionizable carboxyl group to a less polar ester group decreases its water solubility at neutral pH but increases its solubility in organic solvents like DMSO, methanol, and chloroform.[3][6][7]

-

Chemical Handle: The ester group provides a stable, yet reactive, handle for further chemical modifications, while the three hydroxyl groups at positions C-3, C-7, and C-12 offer sites for regioselective reactions.[7][8]

-

Amphipathic Nature: Like its parent acid, methyl cholate is a facial amphiphile. The concave, hydrophilic α-face contains the 3-α, 7-α, and 12-α hydroxyl groups, while the convex, hydrophobic β-face is dominated by the steroid ring system and its methyl groups.[3] This distinct separation of polar and non-polar regions is the primary driver of its utility as a surfactant and a component in drug delivery systems.[9][10]

Section 2: Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of methyl cholate's properties is essential for its effective application.

Table 1: Key Physicochemical Properties of Methyl Cholate

| Property | Value | Source(s) |

| Molecular Formula | C25H42O5 | [11][12] |

| Molecular Weight | 422.60 g/mol | [4][11][12] |

| Appearance | White to off-white solid, powder, or crystals | [3][7][13] |

| Melting Point | 155-156 °C | [7][13][14] |

| Boiling Point | 541.6 °C (Predicted) | [7][13] |

| Density | 1.141 g/cm³ (Predicted) | [7][13] |

| Solubility | Insoluble in water; Soluble in DMSO, methanol, chloroform, ethyl acetate. | [1][6][13] |

Spectroscopic Profile: A Self-Validating System

Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not merely for identification; they serve as a validation system to confirm the successful synthesis and purity of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming the structure. Key expected signals include a singlet around 3.66 ppm corresponding to the methyl ester protons (-OCH₃), multiplets for the protons on carbons bearing hydroxyl groups (C3-H, C7-H, C12-H), and characteristic singlets for the angular methyl groups (C18 and C19) of the steroid nucleus.[13] Two-dimensional NMR techniques like ROESY can elucidate the spatial proximity of protons, which is crucial for understanding how these molecules self-assemble into micelles in solution.[15][16]

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), MS is used to confirm the molecular weight.[7] Under Electron Ionization (EI), methyl cholate exhibits a characteristic fragmentation pattern. Common fragments observed include peaks at m/z 386 (loss of water), 368 (loss of two water molecules), 271, and 253, which help in structural elucidation.[11]

Section 3: Synthesis of Methyl Cholate: The Fischer Esterification

The most common and straightforward method for preparing methyl cholate is the Fischer esterification of cholic acid. This acid-catalyzed reaction with methanol is efficient and high-yielding.

Diagram 1: Synthesis Workflow of Methyl Cholate

Caption: Fischer esterification of cholic acid to produce methyl cholate.

Experimental Protocol: Synthesis of Methyl Cholate

This protocol describes a standard lab-scale synthesis. The causality behind the steps is to drive the equilibrium towards the product and then effectively isolate it.

-

Dissolution: Dissolve cholic acid (e.g., 10 g) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer. Rationale: Methanol serves as both the solvent and the reactant.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 1-5 mL) or p-toluenesulfonic acid (p-TSA).[6][17] Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours.[6][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[13] Rationale: Heating increases the reaction rate. Refluxing prevents the loss of the volatile methanol solvent.

-

Cooling & Precipitation: After the reaction is complete, allow the solution to cool to room temperature and then place it in an ice bath or refrigerator. The product, being less soluble in the cold methanol mixture, will precipitate out.[17]

-

Isolation: Collect the solid product by vacuum filtration and wash the crystals with small amounts of cold methanol to remove residual acid and unreacted starting material.

-

Purification: For higher purity, the crude methyl cholate can be recrystallized from a methanol-water mixture.[6] Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.

-

Drying & Characterization: Dry the purified white solid under vacuum. Confirm the identity and purity of the final product using melting point analysis, NMR, and MS as described in Section 2.

Section 4: Core Applications in Scientific Research

Methyl cholate's utility stems from its dual role as a modifiable scaffold and a functional excipient.

A Versatile Starting Material in Organic Synthesis

Methyl cholate is a crucial intermediate for the synthesis of other bile acids and their derivatives.[7][18] The differential reactivity of the three hydroxyl groups (3α-OH > 7α-OH ≈ 12α-OH) allows for regioselective protection and oxidation reactions.[7]

-

Synthesis of Chenodeoxycholic Acid (CDCA): Methyl cholate is a key starting material in multi-step syntheses of CDCA, a therapeutically important bile acid. This process typically involves selective protection of the 3- and 7-hydroxyl groups, modification or removal of the 12-hydroxyl group, and subsequent deprotection and saponification.[18]

-

Derivatization: The hydroxyl groups can be selectively oxidized to form various keto-derivatives, which are investigated for their potential to modify drug transport across biological membranes, including the blood-brain barrier.[8][19][20]

Diagram 2: Derivatization Pathways from Methyl Cholate

Caption: Synthetic versatility of methyl cholate as a precursor.

A Functional Excipient in Drug Delivery

The amphipathic structure of methyl cholate makes it an excellent agent for enhancing the bioavailability of poorly water-soluble drugs.[3][9] Bile acids and their derivatives are recognized as physiological surfactants that can improve drug solubility and membrane permeability.[9][10]

-

Micellar Solubilization: Above its critical micelle concentration (CMC), methyl cholate self-assembles into micelles, which can encapsulate hydrophobic drug molecules within their non-polar core, thereby increasing the drug's apparent aqueous solubility.

-

Nanoparticle Formulation: Methyl cholate can be used as a building block for more complex drug delivery systems, such as bilosomes (vesicles containing bile salts) and polymer-based nanoparticles.[10] These systems can protect drugs from degradation in the gastrointestinal tract and facilitate their transport across intestinal epithelia.[9]

-

Permeation Enhancement: Bile acid derivatives can increase the fluidity of biological membranes, transiently increasing their permeability to allow for enhanced drug absorption.[9][20]

Diagram 3: Drug Encapsulation in a Methyl Cholate Micelle

Caption: Self-assembly of methyl cholate into a drug-encapsulating micelle.

A Probe for Biochemical & Pharmacological Studies

Methyl cholate serves as a valuable tool for investigating biological processes.

-

Enzyme Assays: It is used as a substrate to study the kinetics and activity of bile acid-metabolizing enzymes, which is crucial for understanding liver function and disease.[2]

-

Carbohydrate Transport: Research has shown that methyl cholate can act as a supramolecular carrier for aldoses like glucose, forming non-covalent complexes that facilitate sugar transport across supported liquid membranes.[4] This has applications in separation science and the study of carbohydrate transport mechanisms.

-

Therapeutic Potential: Some studies suggest that methyl cholate and its derivatives may possess intrinsic anti-inflammatory and anti-tumor properties, opening avenues for future therapeutic development.[2][13]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

-

Safety: According to aggregated GHS data, methyl cholate may be harmful if swallowed and may cause skin and serious eye irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

-

Storage:

-

Solid Form: Methyl cholate powder should be stored in a tightly sealed container in a dry, room-temperature environment.[13] For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to 3 years.[4]

-

In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[4] These solutions are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[4][21]

-

Conclusion

Methyl cholate is far more than a simple ester of a primary bile acid. It is a multifunctional molecule that serves as a critical intermediate in the synthesis of complex steroidal compounds, a functional excipient for advanced drug delivery, and a precise tool for biochemical investigation. Its unique amphipathic structure, combined with its chemical tractability, ensures its continued relevance and importance in both academic research and the pharmaceutical industry. As drug development moves towards overcoming challenges of poor solubility and targeted delivery, the strategic application of well-characterized derivatives like methyl cholate will undoubtedly play an increasingly significant role.

References

-

PrepChem. (n.d.). Synthesis of methyl cholate. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10960835, Methyl cholate. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl cholate (CAS 1448-36-8). Retrieved from Cheméo.com. [Link]

-

Pavlović, N., et al. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. [Link]

-

Rocon, C., et al. (2016). Bile acids and bile acid derivatives: use in drug delivery systems and as therapeutic agents. Expert Opinion on Drug Delivery. [Link]

-

Đanić, M., et al. (2018). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. Frontiers in Pharmacology. [Link]

-

Mikov, M., et al. (2018). Bile Acids and Their Derivatives – the Promising Therapeutic Remedies. Frontiers in Pharmacology. [Link]

-

Mikov, M., et al. (2008). Pharmacology of bile acids and their derivatives: Absorption promoters and therapeutic agents. ResearchGate. [Link]

- Google Patents. (2006). CN1869043A - A kind of synthetic method of chenodeoxycholic acid.

-

SIELC Technologies. (2024). HPLC Method for Separation of Bile acids on Primesep B Column. Retrieved from sielc.com. [Link]

-

Šarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology. [Link]

-

NIST. (n.d.). Methyl cholate. Retrieved from NIST WebBook. [Link]

-

Lee, D. W., et al. (2019). Study on Micelle Formation of Bile Salt Using Nuclear Magnetic Resonance Spectroscopy. Journal of Oleo Science. [Link]

-

Telematique. (n.d.). Methyl Cholate. Retrieved from Telematique.co.uk. [Link]

-

Tinajero-Delgado, V., et al. (2014). Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate. ResearchGate. [Link]

-

Antibodies-online.com. (n.d.). Methyl Cholate | ABIN4878728. Retrieved from Antibodies-online.com. [Link]

-

Ueda, K., et al. (2007). NMR Study on Solubilization of Sterols and Aromatic Compounds in Sodium Taurodeoxycholate Micelles. ResearchGate. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. telematique.co.uk [telematique.co.uk]

- 3. CAS 1448-36-8: Methyl cholate | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. Methyl cholate | 1448-36-8 | Benchchem [benchchem.com]

- 8. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 9. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Methyl cholate | C25H42O5 | CID 10960835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl cholate (CAS 1448-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. CHOLIC ACID METHYL ESTER | 1448-36-8 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Study on Micelle Formation of Bile Salt Using Nuclear Magnetic Resonance Spectroscopy [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methyl Cholate | ABIN4878728 [antibodies-online.com]

Natural occurrence of Methyl cholate.

Abstract

Methyl cholate, the methyl ester of the primary bile acid cholic acid, is a molecule of significant interest in biochemical and pharmaceutical research. While its parent compound, cholic acid, is a well-characterized, endogenously produced metabolite in vertebrates, the natural occurrence of methyl cholate is far more nuanced. This technical guide provides a comprehensive exploration of this topic, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of sources to explain the biological context of its precursor, detail the specific microbial biotransformations that represent its primary "natural" source, and provide robust methodologies for its isolation and characterization. We synthesize field-proven insights with established scientific literature to deliver a self-validating and authoritative resource on the subject.

The Biological Precursor: Cholic Acid Biosynthesis and Function

To understand the occurrence of methyl cholate, one must first grasp the origin and role of its ubiquitous precursor, cholic acid. Cholic acid is a primary bile acid synthesized from cholesterol exclusively in the liver of most vertebrates.[1] This multi-step enzymatic conversion is a critical pathway for cholesterol catabolism and plays a central role in digestive physiology and metabolic regulation.[2][3]

The "Neutral" Pathway of Cholic Acid Synthesis

The principal route for cholic acid biosynthesis is the "neutral" or "classic" pathway, which is responsible for the majority of bile acid production.[1][3] The process is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of the cholesterol steroid nucleus.[1] A cascade of subsequent enzymatic modifications, including the action of 3α-hydroxysteroid dehydrogenase, ultimately forms cholic acid.[1] This steroidal molecule is characterized by a C24 carboxylic acid side chain and three hydroxyl groups at positions 3α, 7α, and 12α.[4]

The diagram below outlines the key steps in the conversion of cholesterol to cholic acid.

Sources

Supramolecular chemistry of bile acid esters.

An In-depth Technical Guide to the Supramolecular Chemistry of Bile Acid Esters

Foreword

Bile acids, the body's natural surfactants, represent a class of exquisitely designed biomolecules. Their rigid, polycyclic steroid backbone and distinct facial amphiphilicity—a hydrophilic α-face and a hydrophobic β-face—make them ideal building blocks for supramolecular chemistry.[1][2] While the parent acids have been studied for decades, it is their ester derivatives that unlock a new dimension of tunability and functionality. Esterification of the terminal carboxylic acid or the hydroxyl groups on the steroid nucleus allows for precise control over solubility, aggregation behavior, and the introduction of responsive or functional moieties. This guide provides a comprehensive exploration of the synthesis, self-assembly, characterization, and application of bile acid esters, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness these remarkable molecules for next-generation materials and therapeutics.

Part 1: The Molecular Architecture: From Bioscaffold to Functional Ester

The journey into the supramolecular world of bile acid esters begins at the molecular level. The inherent structure of the bile acid is the foundation upon which all subsequent properties are built.

The Bile Acid Scaffold: Nature's Pre-organized Platform

Bile acids are C24 steroids characterized by a saturated cyclopentanoperhydrophenanthrene skeleton.[3] The cis-fusion of the A and B rings imparts a distinctive curved shape, which is crucial for self-assembly.[4] The number and position of hydroxyl groups (e.g., cholic acid with three, deoxycholic with two, and lithocholic with one) define the hydrophilic character and provide key sites for chemical modification.[5] This unique combination of a rigid, hydrophobic backbone and localized hydrophilic functional groups makes them powerful and predictable components for supramolecular design.[4][6]

The Strategic Role of Esterification

Esterification is the primary tool for transforming a native bile acid into a bespoke supramolecular building block. This modification is not merely for conjugation; it is a strategic choice to modulate the molecule's fundamental properties.

-

Tuning Amphiphilicity: Converting the C-24 carboxylic acid to an ester can temper the molecule's anionic character, shifting its self-assembly behavior from pH-dependent to neutral. This is fundamental for creating stable hydrogels or organogels.[7][8]

-

Introducing Functionality: The ester linkage can be used to introduce a vast array of chemical groups. For example, PEGylated bile acid esters enhance water solubility and are used to improve the bioavailability of poorly soluble drugs.[9][10] Dimeric esters, where two bile acid molecules are linked via a dicarboxylic acid, have shown exceptional ability to form robust organogels.[8][11][12]

-

Controlling Solubility: Simple alkyl esters (methyl, ethyl) are common intermediates for further synthesis, improving solubility in organic solvents for subsequent reactions.[3][13]

The choice of esterification site and the nature of the ester group are the primary determinants of the resulting supramolecular architecture.

Part 2: Principles of Self-Assembly: The Emergence of Higher-Order Structures

The transition from individual molecules to functional assemblies is governed by a delicate balance of non-covalent interactions. Understanding these forces is key to predicting and controlling the final supramolecular structure.

The Driving Forces of Aggregation

The self-assembly of bile acid esters is a cooperative process driven by multiple weak interactions:

-

Hydrophobic Interactions: The nonpolar, steroidal backbones tend to aggregate to minimize their contact with a polar solvent (like water), a primary driver for forming the core of micelles or the interior of nanofibers.[7][14]

-

Hydrogen Bonding: The hydroxyl groups on the steroid nucleus and any amide or urea functionalities introduced through esterification are potent hydrogen bond donors and acceptors. These interactions provide directionality and strength, often being the critical force that links molecules into one-dimensional fibers, a prerequisite for gelation.[15][16]

-

Van der Waals Forces: These forces contribute significantly to the close packing of the hydrophobic steroid skeletons within the aggregates.

The interplay between these forces dictates whether the molecules form discrete micelles, extended fibers, vesicles, or other complex structures. For instance, in many bile acid-based gels, initial aggregation is driven by hydrophobic effects, followed by the "stitching" of these aggregates into a network by directional hydrogen bonds.[14]

Morphological Diversity: From Micelles to Gels

The final morphology of the self-assembled structure is a direct consequence of the molecular design.

-

Micelles & Vesicles: Amphiphilic bile acid esters, particularly those with a high hydrophilic-lipophilic balance (e.g., PEGylated derivatives), readily form micelles or bilayer vesicles (bilosomes) in aqueous solutions.[9][17][18] These structures are central to their application as drug delivery systems.

-

Fibers and Networks (Gels): Molecules that favor one-dimensional growth, often through specific hydrogen bonding patterns, will elongate into nanofibers or tape-like structures.[11][12] At a sufficient concentration, these fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in a supramolecular gel.[2][7][8] The formation of these nanofibers is a prerequisite for hydrogelation.[3][7]

Quantitative Analysis: Critical Concentration

The onset of self-assembly is not gradual but occurs above a specific threshold known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC). This is the concentration at which monomers begin to favorably associate into larger structures. Bile acids and their derivatives typically have higher CMC values (in the millimolar range) compared to conventional surfactants.[19][20] Determining the CMC is a crucial first step in characterizing any new bile acid ester designed for self-assembly.

| Derivative Type | Representative Compound | Medium | CMC (mM) | Reference |

| Natural Bile Salt | Cholic Acid | Aqueous Buffer | 9 - 18 | [21][22] |

| Natural Bile Salt | Deoxycholic Acid | Aqueous Buffer | 2 - 6 | [21] |